molecular formula C17H15ClN4O B13370208 N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13370208
M. Wt: 326.8 g/mol
InChI Key: UIFNMJQDYLGFCK-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a carboxamide group attached to the triazole ring

Preparation Methods

The synthesis of N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with appropriate amines or amides under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the benzyl/chlorophenyl groups are replaced by other substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting specific enzymes and receptors. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound has been used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects.

Comparison with Similar Compounds

N-benzyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, used to treat fungal infections.

    Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections, with a mechanism of action involving inhibition of fungal cytochrome P450 enzymes.

The uniqueness of this compound lies in its specific structural features, such as the presence of the benzyl and chlorophenyl groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-benzyl-1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-20-16(17(23)19-11-13-6-3-2-4-7-13)21-22(12)15-9-5-8-14(18)10-15/h2-10H,11H2,1H3,(H,19,23)

InChI Key

UIFNMJQDYLGFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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